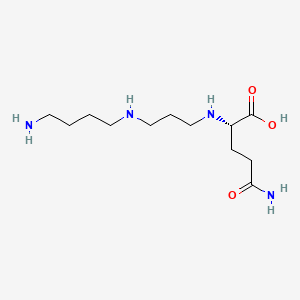

N(1)-(gamma-Glutamyl)spermine

Description

Structure

3D Structure

Properties

CAS No. |

74141-49-4 |

|---|---|

Molecular Formula |

C12H26N4O3 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

(2S)-5-amino-2-[3-(4-aminobutylamino)propylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H26N4O3/c13-6-1-2-7-15-8-3-9-16-10(12(18)19)4-5-11(14)17/h10,15-16H,1-9,13H2,(H2,14,17)(H,18,19)/t10-/m0/s1 |

InChI Key |

QNYYXTWCRFZWDU-JTQLQIEISA-N |

Isomeric SMILES |

C(CCNCCCN[C@@H](CCC(=O)N)C(=O)O)CN |

Canonical SMILES |

C(CCNCCCNC(CCC(=O)N)C(=O)O)CN |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation Pathways

Gamma-Glutamylation of Spermine (B22157) by Gamma-Glutamyltransferase

The direct enzymatic formation of N(1)-(gamma-Glutamyl)spermine involves the covalent linkage of a gamma-glutamyl moiety to a primary amine group of spermine. This reaction is catalyzed by enzymes such as gamma-glutamyltransferases and gamma-glutamylpolyamine synthetases.

Enzymatic Transfer of a Gamma-Glutamyl Group from Glutamine to Spermine

The formation of this compound is accomplished through the action of enzymes that transfer the γ-glutamyl group from a donor, typically L-glutamine or glutathione (B108866), to spermine. ontosight.aiwikipedia.orgfrontiersin.org

In the soil bacterium Streptomyces coelicolor, a gamma-glutamylpolyamine synthetase known as GlnA3 has been identified as a key enzyme in this process. nih.govfrontiersin.org GlnA3 is involved in the catabolism of polyamines and catalyzes the ATP-dependent gamma-glutamylation of several polyamines, including putrescine, cadaverine, spermidine (B129725), and spermine. frontiersin.orguniprot.org The enzyme shows a preference for long-chain polyamines like spermidine and spermine. uniprot.org The reaction involves the ligation of L-glutamate to spermine, yielding gamma-L-glutamylspermine, ADP, and phosphate. uniprot.org Another GS-like enzyme in S. coelicolor, GlnA2, also functions as a gamma-glutamylpolyamine synthetase but exhibits higher specificity towards shorter-chain polyamines. nih.gov

Transglutaminases are another class of enzymes capable of catalyzing this modification. They form an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the primary amino group of various amines, including polyamines. nih.gov Studies have shown that transglutaminases can utilize spermine as a substrate, leading to the formation of mono- and di-gamma-glutamyl derivatives of spermine. nih.gov For instance, the modification of HIV-1 aspartyl protease by transglutaminase in the presence of spermidine results in the formation of N(1)-mono(gamma-glutamyl)spermidine and N(8)-mono(gamma-glutamyl)spermidine, illustrating a similar reaction mechanism. nih.gov

| Enzyme | Organism/Tissue | Substrates | Product | Pathway |

|---|---|---|---|---|

| Gamma-glutamylpolyamine synthetase (GlnA3) | Streptomyces coelicolor | Spermine, L-glutamate, ATP | gamma-L-Glutamylspermine | Polyamine Catabolism |

| Gamma-glutamylpolyamine synthetase (GlnA2) | Streptomyces coelicolor | Putrescine, Cadaverine | gamma-Glutamylputrescine, gamma-Glutamylcadaverine | Polyamine Catabolism |

| Gamma-glutamylamine cyclotransferase | Animal Tissues | gamma-Glutamyl derivatives of putrescine, spermidine, spermine | Free amine + 5-oxo-L-proline | Catabolism of transglutaminase products |

| Transglutaminases | Animal Tissues | Protein-bound Glutamine, Spermine | Protein-bound this compound | Post-translational modification |

Alternative and Bacterial Biosynthetic Routes

While the canonical pathway for spermine synthesis in eukaryotes involves the addition of an aminopropyl group from decarboxylated S-adenosylmethionine (dcAdoMet) to spermidine, bacteria have evolved alternative and diverse routes for polyamine production. elsevierpure.comnih.govnih.gov

Aspartate β-Semialdehyde (ASA)-Dependent Pathways for Spermine Formation

A novel biosynthetic route for spermine has been identified in bacteria that is dependent on aspartate β-semialdehyde (ASA) instead of dcAdoMet. elsevierpure.comnih.govnih.gov This pathway involves the formation of a carboxyspermine intermediate from spermidine. elsevierpure.comresearchgate.net This ASA-dependent route is an example of convergent evolution, where non-homologous enzymes are used to produce the same end product as the dcAdoMet-dependent pathway. elsevierpure.comnih.govresearchgate.net This alternative pathway is widespread in bacteria and is considered essential for processes like biofilm formation in organisms such as Vibrio cholerae. nih.govelsevierpure.com

Involvement of Carboxyspermidine (B1264299) Dehydrogenase and Decarboxylase in ASA-Dependent Routes

Two key enzymes are responsible for the ASA-dependent production of spermine: carboxyspermidine dehydrogenase (CASDH) and carboxyspermidine decarboxylase (CASDC). elsevierpure.comnih.govnih.gov CASDH catalyzes the reductive condensation of a diamine (like putrescine) and aspartate β-semialdehyde to form carboxyspermidine. researchgate.netnih.gov Subsequently, CASDC, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, removes the carboxyl group from the intermediate to produce the polyamine. researchgate.netiucr.org

While these enzymes are central to an alternative pathway for spermidine synthesis, they are also implicated in the formation of spermine. researchgate.netasm.org In Agrobacterium tumefaciens, when spermidine levels are low, the same enzymes—carboxyspermidine dehydrogenase and decarboxylase—are induced to synthesize spermine from spermidine. scispace.com The production of spermine from spermidine via this route is primarily controlled by carboxyspermidine dehydrogenase. elsevierpure.comnih.govnih.govresearchgate.net

Hybrid Biosynthetic Pathways in Microorganisms

In bacteria like Clostridium leptum, which is found in the gut microbiota, both pathways can initiate from agmatine, making agmatine, N1-aminopropylagmatine, and spermidine potentially shared metabolites between the two systems. elsevierpure.comnih.govnih.gov Another example of collaborative biosynthesis is seen in the gut microbiome, where putrescine (a precursor to spermine) is produced from arginine through a multi-species pathway involving the acid tolerance system of Escherichia coli and the energy production system of Enterococcus faecalis. jst.go.jpnih.gov

| Pathway | Key Precursors | Key Enzymes | Organisms |

|---|---|---|---|

| dcAdoMet-Dependent | Spermidine, decarboxylated S-adenosylmethionine (dcAdoMet) | Spermine Synthase | Eukaryotes, various bacteria |

| ASA-Dependent | Spermidine, Aspartate β-semialdehyde (ASA) | Carboxyspermidine Dehydrogenase (CASDH), Carboxyspermidine Decarboxylase (CASDC) | Vibrio cholerae, Campylobacter jejuni, Agrobacterium tumefaciens |

| Hybrid (ASA + dcAdoMet) | Agmatine, Spermidine, ASA, dcAdoMet | CASDH, CASDC, Spermine Synthase | Clostridium leptum and other gut microbiota |

Catabolism and Enzymatic Degradation Mechanisms

Role of Polyamine Oxidases (PAO)

Polyamine oxidases (PAOs) are a class of FAD-dependent enzymes that play a pivotal role in the degradation of polyamines. nih.gov They are characterized by their ability to oxidize spermine (B22157), spermidine (B129725), and their derivatives. oup.comnih.gov

Research has demonstrated that FAD-dependent polyamine oxidase (PAO) selectively oxidizes the N(1)-(gamma-glutamyl) derivatives of spermidine and spermine. portlandpress.com This selective oxidation is a key regulatory step in the metabolism of glutamylated polyamines. portlandpress.com The specificity of PAO for these glutamylated forms suggests a targeted mechanism for their turnover. This enzymatic action is crucial in cellular processes where specific polyamine conjugates are formed, such as in the development of polymerized envelopes in human foreskin keratinocytes. portlandpress.com

The table below summarizes the substrates for FAD-dependent Polyamine Oxidase, highlighting the selective action on glutamylated polyamines.

Table 1: Substrate Selectivity of FAD-Dependent Polyamine Oxidase (PAO)

| Substrate | Oxidation by PAO | Reference |

|---|---|---|

| N(1)-(gamma-Glutamyl)spermidine | Yes | portlandpress.com |

| N-(gamma-Glutamyl)spermine | Yes | portlandpress.com |

| Spermine | Yes | nih.gov |

| N(1)-acetylspermine | Yes | nih.gov |

| N(1)-acetylspermidine | Yes | nih.gov |

The enzymatic cleavage of N(1)-(gamma-glutamyl)spermidine and N-(gamma-glutamyl)spermine by PAO yields specific products that are significant for both analytical and biological purposes. The oxidation of N(1)-(gamma-glutamyl)spermidine releases putrescine, while the oxidation of N-(gamma-glutamyl)spermine releases spermidine. researchgate.net This reaction provides a method for the clear identification and quantification of these glutamylated polyamines. researchgate.net

The degradation of the N(1)-mono(γ-glutamyl)spermidine derivative by FAD-PAO is a key step in modulating the formation of bis(γ-glutamyl)spermidine cross-links in proteins, such as crystallins in the eye lens. nih.gov By controlling the levels of the N(1)-derivative, PAO influences the extent of protein polymerization, which has implications in processes like cataract formation. nih.gov

The products of PAO-catalyzed cleavage are summarized in the table below.

Table 2: Products of PAO-Catalyzed Cleavage of Glutamylated Polyamines

| Substrate | Cleavage Product | Significance | Reference |

|---|---|---|---|

| N(1)-(gamma-Glutamyl)spermidine | Putrescine | Marker for identification and quantification. researchgate.net | researchgate.net |

Spermidine/Spermine N(1)-Acetyltransferase (SSAT) in Polyamine Turnover

Spermidine/spermine N(1)-acetyltransferase (SSAT) is a rate-limiting enzyme in polyamine catabolism. physiology.orgnih.gov It plays a critical role in maintaining polyamine homeostasis by acetylating spermidine and spermine. physiology.orgnih.gov

SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N(1) position of spermine and spermidine, forming N(1)-acetylspermine and N(1)-acetylspermidine, respectively. nih.govphysiology.org This acetylation is a crucial step that earmarks these polyamines for one of two fates: excretion from the cell or further degradation through oxidation. physiology.orgnih.gov The activity of SSAT is tightly regulated in response to cellular polyamine levels. nih.govphysiology.org

The acetylated derivatives, N(1)-acetylspermine and N(1)-acetylspermidine, are substrates for a peroxisomal N(1)-acetylpolyamine oxidase (PAOX). nih.govnih.gov PAOX catalyzes the oxidation of these acetylated polyamines, leading to the "back-conversion" of spermine to spermidine, and spermidine to putrescine. nih.govmdpi.com This reaction also produces hydrogen peroxide and 3-acetamidopropanal. nih.govuniprot.orguniprot.org The SSAT/PAOX pathway represents a major route for polyamine degradation and interconversion in mammalian cells. nih.govresearchgate.net

The two-step catabolic process involving SSAT and PAOX is outlined in the table below.

Table 3: The SSAT/PAOX Polyamine Catabolic Pathway

| Step | Enzyme | Substrate(s) | Product(s) | Reference |

|---|---|---|---|---|

| 1. Acetylation | Spermidine/spermine N(1)-acetyltransferase (SSAT) | Spermine, Spermidine | N(1)-acetylspermine, N(1)-acetylspermidine | nih.gov |

Gamma-Glutamylation in Bacterial Polyamine Catabolism and Detoxification

In various bacteria, gamma-glutamylation is a key strategy for polyamine catabolism and detoxification. nih.govnih.gov This pathway allows bacteria to utilize polyamines as a source of carbon and nitrogen and to survive in environments with high, potentially toxic concentrations of these compounds. nih.govnih.govresearchgate.net

The initial step is catalyzed by a gamma-glutamylpolyamine synthetase, which attaches a glutamate (B1630785) residue to a polyamine. nih.govfrontiersin.org For example, in Pseudomonas aeruginosa and Streptomyces coelicolor, these enzymes initiate the breakdown of polyamines like putrescine, cadaverine, spermidine, and spermine. nih.govasm.orgkarger.com In P. aeruginosa, a suite of seven such enzymes (PauA1-7) provides the metabolic flexibility to handle different polyamines. asm.orgasm.org Similarly, S. coelicolor possesses multiple glutamine synthetase-like enzymes (GlnA2, GlnA3) with varying specificities for different polyamines. nih.govuniprot.org This glutamylation pathway is essential for the degradation of polyamines and their incorporation into central metabolism. nih.govasm.org

Gamma-Glutamylpolyamine Synthetase (e.g., GlnA3, PauA2) Activity in Spermine Glutamylation

The initial and rate-limiting step in the catabolism of spermine via the gamma-glutamylation pathway is its modification by a specific class of enzymes known as gamma-glutamylpolyamine synthetases (GPS). These enzymes catalyze the ATP-dependent addition of a glutamate molecule to a polyamine, such as spermine, forming a gamma-glutamylpolyamine conjugate. This reaction, which produces N(1)-(gamma-Glutamyl)spermine, is a key mechanism for neutralizing the positive charges of polyamines, thereby reducing their potential toxicity. biorxiv.org Several orthologs of these enzymes, including GlnA3 and PauA2, have been identified and characterized in different bacterial species, showcasing their specialized roles in polyamine metabolism.

In the actinomycete Streptomyces coelicolor, a soil-dwelling bacterium, GlnA3 has been identified as a central enzyme in the gamma-glutamylation pathway. asm.org It is involved in the catabolism of various polyamines, including putrescine, cadaverine, spermidine, and spermine. uniprot.orgfrontiersin.org Studies have shown that GlnA3 from S. coelicolor exhibits a preference for long-chain polyamines like spermidine and spermine. uniprot.orgmdpi.com The expression of the glnA3 gene is induced by the presence of exogenous polyamines and is repressed by ammonium (B1175870), indicating its role in nitrogen assimilation from polyamine sources. frontiersin.org Deletion of the glnA3 gene in S. coelicolor results in the inability to grow on media where polyamines are the sole nitrogen source and leads to intracellular accumulation of these compounds, causing cellular toxicity. frontiersin.org

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a GlnA3 homolog (GlnA3Mt, Rv1878) that demonstrates a distinct substrate preference. asm.orgasm.org In vitro enzymatic assays have confirmed that GlnA3Mt has gamma-glutamylspermine synthetase activity. asm.orgresearchgate.net Unlike its counterpart in S. coelicolor, GlnA3Mt shows a high specificity for spermine, with little to no activity towards putrescine, cadaverine, or even spermidine. asm.orgasm.org This suggests a specialized role for GlnA3Mt in the detoxification of spermine, a polyamine that can be present in high concentrations in infected macrophages and is toxic to M. tuberculosis. asm.orgmdpi.com However, despite its clear enzymatic activity, deletion of the glnA3 gene in M. tuberculosis did not lead to increased sensitivity to high spermine concentrations, suggesting the presence of redundant or alternative detoxification mechanisms, such as efflux pumps. asm.org

In the Gram-negative bacterium Pseudomonas aeruginosa, a different gamma-glutamylpolyamine synthetase, PauA2, plays a critical role in spermine metabolism. nih.govasm.org P. aeruginosa possesses a suite of seven PauA enzymes (PauA1-PauA7), each with varying substrate specificities, allowing the bacterium to utilize a wide range of polyamines as carbon and nitrogen sources. asm.orgnih.gov Genetic studies have revealed that PauA2 is essential for the catabolism of both spermine and spermidine. nih.govasm.org A pauA2 mutant of P. aeruginosa is unable to grow on spermine or spermidine as the sole carbon and nitrogen source and exhibits extreme sensitivity to these polyamines, leading to cell death. nih.govresearchgate.net This highlights the crucial role of PauA2-mediated gamma-glutamylation in detoxifying spermine and channeling it into catabolic pathways for nutritional use. nih.gov

Table 1: Substrate Specificity of GlnA3 and PauA2 Homologs

| Enzyme | Organism | Primary Substrates | Notes |

|---|---|---|---|

| GlnA3Sc | Streptomyces coelicolor | Spermidine, Spermine, Putrescine, Cadaverine | Prefers long-chain polyamines. uniprot.orgmdpi.com Essential for growth on polyamines as a sole nitrogen source. frontiersin.org |

| GlnA3Mt | Mycobacterium tuberculosis | Spermine | Highly specific for spermine. asm.orgasm.org Plays a role in spermine detoxification, but other mechanisms contribute to resistance. asm.org |

| PauA2 | Pseudomonas aeruginosa | Spermine, Spermidine | Essential for growth on and detoxification of spermine and spermidine. nih.govasm.org |

Mechanisms of Polyamine Detoxification in Microorganisms

Microorganisms have evolved diverse and robust mechanisms to cope with the toxic effects of high intracellular polyamine concentrations. nih.gov Polyamines, while essential for various cellular processes, can become detrimental when they accumulate, primarily due to their polycationic nature at physiological pH. nih.gov This allows them to interact non-specifically with negatively charged macromolecules like DNA, RNA, and phospholipids, potentially disrupting cellular homeostasis. mdpi.com Therefore, tightly regulated systems for biosynthesis, uptake, efflux, and catabolism are crucial for maintaining polyamine balance. biorxiv.org

Another significant detoxification mechanism is the acetylation of polyamines, catalyzed by spermidine/spermine N-acetyltransferases (SSATs). nih.govnih.gov This process, found in both prokaryotes and eukaryotes, involves the transfer of an acetyl group from acetyl-CoA to an amine group of the polyamine. nih.gov Similar to glutamylation, acetylation neutralizes a positive charge and marks the polyamine for either degradation or efflux from the cell. nih.govnih.gov In E. coli, the SpeG enzyme is a spermidine acetyltransferase that prevents the accumulation of spermidine. nih.gov In some pathogenic bacteria, like certain strains of Staphylococcus aureus and Salmonella enterica, these acetylation systems are linked to virulence and survival within the host. biorxiv.orgsquarespace.com

In addition to enzymatic modification, efflux pumps are a direct and crucial mechanism for reducing intracellular polyamine levels. These membrane-bound transporters actively expel excess polyamines from the cytoplasm, preventing their accumulation to toxic concentrations. asm.org The importance of efflux systems is highlighted in the case of M. tuberculosis, where despite the presence of the spermine-specific GlnA3Mt enzyme, the upregulation of an efflux pump (Mmr, rv3065) was observed upon exposure to high spermine concentrations, suggesting its significant role in conferring resistance. asm.org

The choice of detoxification strategy can vary significantly among different microorganisms, reflecting their adaptation to specific environments and metabolic capabilities. mdpi.comnih.gov For instance, P. aeruginosa heavily relies on its extensive gamma-glutamylation system (PauA enzymes) to catabolize a wide array of polyamines. nih.gov In contrast, other bacteria may predominantly use acetylation or a combination of modification and efflux to manage their internal polyamine pools. nih.govnih.gov

Table 2: Major Polyamine Detoxification Strategies in Microorganisms

| Mechanism | Description | Key Enzymes/Components | Examples in Microorganisms |

|---|---|---|---|

| Gamma-Glutamylation | ATP-dependent addition of a glutamate residue to a polyamine, neutralizing its positive charge and often initiating catabolism. biorxiv.orgnih.gov | Gamma-glutamylpolyamine synthetases (e.g., GlnA3, PauA2) | Streptomyces coelicolor, Pseudomonas aeruginosa, Mycobacterium tuberculosis asm.orgnih.gov |

| Acetylation | Transfer of an acetyl group from acetyl-CoA to a polyamine's amine group, neutralizing its charge and targeting it for degradation or efflux. nih.gov | Spermidine/spermine N-acetyltransferases (SSATs, e.g., SpeG) | Escherichia coli, Staphylococcus aureus, Bacillus subtilis nih.govnih.gov |

| Efflux | Active transport of polyamines out of the cell via membrane-bound pumps to reduce intracellular concentrations. asm.org | Efflux pumps (e.g., Mmr) | Mycobacterium tuberculosis asm.org |

| Oxidative Deamination | Direct oxidation of polyamines, which can lead to their breakdown. nih.gov | Polyamine oxidases, Dehydrogenases | Pseudomonas aeruginosa (spermine/spermidine dehydrogenase pathway) nih.gov |

Biological Functions and Cellular Roles

Regulation of Cellular Redox Status and Antioxidant Activity

While direct studies on the antioxidant activity of N(1)-(gamma-Glutamyl)spermine are limited, the antioxidant properties of its parent compound, spermine (B22157), are well-documented. Spermine is recognized as a natural antioxidant and anti-inflammatory agent nih.gov. It can inhibit the generation of superoxide (B77818) radicals and chelate iron, thereby preventing the formation of highly reactive hydroxyl radicals nih.gov. Polyamines, in general, act as free radical scavengers and are crucial for maintaining the oxidative balance within a cell mdpi.com.

The enzymatic modification of spermine to this compound is part of the broader polyamine metabolism that is closely tied to cellular redox homeostasis. Gamma-glutamyl transpeptidase (GGT), an enzyme involved in the metabolism of glutathione (B108866), plays a critical role in antioxidant defense mechanisms nih.gov. The expression of GGT is often increased in response to oxidative stress, highlighting the connection between gamma-glutamyl compounds and the cellular redox environment nih.govnih.gov. Given that this compound is formed through a gamma-glutamylation process, its presence is indicative of an active metabolic pathway that responds to and helps regulate the cellular redox state.

Modulation of Cell Signaling Pathways

The influence of this compound on cell signaling is intrinsically linked to the roles of polyamines in these pathways. Polyamines are known to be essential for cell proliferation and differentiation, processes that are tightly regulated by various signaling cascades nih.govoncotarget.com. Depletion of intracellular polyamines has been shown to inhibit tumor progression by affecting signaling pathways such as the AKT/β-catenin pathway nih.gov.

The formation of this compound can be seen as a mechanism to modulate the intracellular concentration and activity of free spermine. By covalently linking spermine to proteins, the cell can regulate its availability and its impact on signaling events. For instance, the regulation of polyamine levels through enzymes like spermidine (B129725)/spermine N1-acetyltransferase (SSAT) has a significant impact on cell growth and metastasis nih.govnih.gov. The process of gamma-glutamylation, catalyzed by transglutaminases, provides another layer of control over polyamine function, thereby influencing the signaling pathways in which they participate.

Involvement in Cell Growth, Proliferation, and Differentiation Processes

Polyamines, including spermine, are indispensable for normal cell growth, proliferation, and differentiation oncotarget.comkoreamed.org. The intracellular concentration of polyamines is tightly regulated, and alterations in their metabolism can profoundly affect these fundamental cellular processes nih.gov.

The formation of this compound is a part of this regulatory network. By converting free spermine into a protein-bound form, the cell can modulate its proliferative potential. For example, in human epidermal keratinocytes, the terminal differentiation process involves the cessation of growth and the formation of a cross-linked envelope, a process in which polyamines are implicated nih.govresearchgate.net. The covalent incorporation of spermine into proteins as this compound can be a key step in the transition from a proliferative to a differentiated state. Studies have shown that polyamines play a central role in keratinocyte proliferation and differentiation researchgate.net.

Contribution to Protein Cross-linking and Post-translational Modification

One of the most well-defined roles of this compound is its involvement in the post-translational modification of proteins through the action of transglutaminases.

Polyamines as Substrates for Transglutaminases (TGases)

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of isopeptide bonds between the gamma-carboxamide group of a glutamine residue and the primary amino group of various amines, including the polyamines spermine and spermidine nih.govresearchgate.netnih.gov. This reaction results in the covalent attachment of polyamines to proteins nih.gov. Research has demonstrated that spermine is a physiological substrate for transglutaminases in both cellular and extracellular environments nih.gov.

Formation of Protein-Bound Gamma-Glutamylpolyamines

The enzymatic action of transglutaminases on spermine leads to the formation of this compound. In this reaction, the primary amino group at the N1 position of spermine forms a covalent bond with a glutamine residue on a substrate protein nih.gov. Further reaction can lead to the formation of N1,N12-bis(gamma-glutamyl)spermine, which acts as a protein cross-link nih.gov. The formation of these derivatives has been identified in proteolytic digests of proteins from various biological systems, including clotted rat seminal plasma nih.gov.

Role in Structural Integrity and Assembly of Cellular Envelopes (e.g., epidermal keratinocytes)

A critical function of gamma-glutamylpolyamines is their contribution to the formation and stabilization of specialized cellular structures, such as the cornified cell envelope in epidermal keratinocytes nih.gov. This envelope is a highly insoluble and robust structure formed beneath the plasma membrane during the terminal differentiation of keratinocytes, providing a crucial barrier function to the skin nih.gov.

The structural integrity of the cell envelope is largely due to extensive protein cross-linking catalyzed by transglutaminases. While the ε-(gamma-glutamyl)lysine cross-link is a major component, studies have also identified bis(gamma-glutamyl)polyamines as significant cross-linking agents nih.gov. Specifically, N1,N8-bis(gamma-glutamyl)spermidine has been found in epidermal cell envelopes at levels comparable to ε-(gamma-glutamyl)lysine, highlighting its importance as a stabilizing force nih.gov. By analogy, the formation of this compound and subsequent N1,N12-bis(gamma-glutamyl)spermine cross-links are believed to play a similar role in contributing to the structural integrity and assembly of such cellular envelopes nih.govresearchgate.net.

Differences in Cellular versus Extracellular Cross-linking

The role of polyamines, including spermine and its derivatives like this compound, as substrates for transglutaminases demonstrates a clear distinction between cellular and extracellular environments. Transglutaminases are enzymes that catalyze the formation of isopeptide bonds, leading to the cross-linking of proteins.

In extracellular fluids, such as seminal plasma, polyamines are readily incorporated into proteins. nih.gov Studies involving the enzyme-mediated clotting of rat seminal plasma have shown that radiolabeled spermidine and spermine are incorporated into various seminal plasma proteins. nih.gov Subsequent analysis of these proteins reveals the presence of this compound, among other related compounds like N1-(gamma-glutamyl)spermidine, N8-(gamma-glutamyl)spermidine, N1,N8-bis(gamma-glutamyl)spermidine, and N1,N12-bis(gamma-glutamyl)spermine. nih.gov This indicates that in the extracellular matrix, spermine serves as a substrate for transglutaminases, leading to the formation of stable protein cross-links through gamma-glutamyl modification. nih.gov

Conversely, within the cellular environment, the evidence for such cross-linking is notably absent. nih.gov While human blood lymphocytes treated with a mitogen do incorporate labeled putrescine into cellular proteins, forming N-(gamma-glutamyl) putrescine, N1-(gamma-glutamyl)spermidine, and N8-(gamma-glutamyl)spermidine, there is no evidence to suggest that these modified polyamines go on to form cross-links between proteins inside the cell. nih.gov These findings underscore a significant difference in the substrate properties of polyamines in cellular versus extracellular settings, with protein cross-linking via this compound being a confirmed extracellular event. nih.gov

Below is a table summarizing the differential findings of polyamine cross-linking in cellular and extracellular environments.

| Environment | Cross-linking Evidence | Identified Compounds in Research |

| Extracellular | Yes, indicated in seminal plasma. nih.gov | This compound, N1,N12-bis(gamma-glutamyl)spermine, N1-(gamma-glutamyl)spermidine, N8-(gamma-glutamyl)spermidine, N1,N8-bis(gamma-glutamyl)spermidine. nih.gov |

| Cellular | No evidence of such cross-linking. nih.gov | N-(gamma-glutamyl) putrescine, N1-(gamma-glutamyl)spermidine, N8-(gamma-glutamyl)spermidine. nih.gov |

Influence on Mitochondrial Homeostasis

Direct research specifically detailing the influence of this compound on mitochondrial homeostasis is limited. However, the effects of its parent compound, spermine, on mitochondrial function have been studied, providing a potential framework for understanding the broader implications of gamma-glutamylated polyamines.

Spermine has been shown to play a protective role in mitochondria. For instance, it can prevent the release of glutathione from rat liver mitochondria, a process that is often induced by calcium ions and phosphate. nih.gov By inhibiting this release, spermine helps to protect mitochondria against oxidative stress. nih.gov Furthermore, spermine has been observed to inhibit mitochondrial swelling, a decrease in membrane potential, and oxygen uptake, all of which are associated with mitochondrial dysfunction. nih.gov

Polyamines, in general, are essential for maintaining mitochondrial metabolism. Depletion of cellular polyamines has been linked to mitochondrial dysfunction, characterized by decreased respiration levels, reduced ATP production, and a lower spare respiratory capacity. These findings suggest that a sufficient pool of polyamines is necessary for proper mitochondrial function and, by extension, for cellular processes that are dependent on mitochondrial energy production, such as intestinal epithelial renewal and wound healing.

While these findings highlight the importance of the precursor spermine in mitochondrial health, further research is required to elucidate the specific role that the gamma-glutamylation to form this compound plays in modulating these effects on mitochondrial homeostasis.

Mechanisms of Action at the Molecular and Cellular Level

Interactions with Nucleic Acids and Macromolecules

There is no specific information available detailing the direct interactions of N(1)-(gamma-Glutamyl)spermine with nucleic acids or other macromolecules.

Modulation of Ion Channel Regulation and Membrane Potential

The scientific literature does not provide specific data on how this compound may modulate ion channel function or affect membrane potential.

Impact on Intercellular pH and Cell Volume Homeostasis

There is no available research on the specific impact of this compound on intracellular pH or cell volume homeostasis.

Influence on Gene Expression and Transcriptional Regulation

Specific effects of this compound on gene expression or transcriptional regulation have not been documented.

Interference with Autophagy and Apoptosis Pathways

There is no information available regarding the direct interference of this compound with autophagy or apoptosis signaling pathways.

Involvement in Preclinical Disease Models

Alterations in Polyamine Metabolism and Association with Disease Phenotypes

Polyamines are essential polycations involved in a multitude of cellular processes, and their intracellular concentrations are meticulously regulated through a balance of biosynthesis, catabolism, and transport. mdpi.com Disturbances in this delicate equilibrium, leading to altered polyamine metabolism, have been strongly associated with a variety of disease states in preclinical models. nih.gov Genetically engineered animal models with modifications in polyamine pathway genes, as well as in vitro studies, have demonstrated that such alterations can have severe physiological consequences. nih.gov

Dysregulation of polyamine metabolism is a common feature in numerous pathological conditions, including cancer and neurodegenerative diseases. mdpi.com For instance, elevated polyamine levels are a well-established characteristic of cancer, where the oncoprotein Myc directly upregulates ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. mdpi.comnih.gov Conversely, enhanced polyamine catabolism can also contribute to disease. The breakdown of polyamines by enzymes like spermine (B22157) oxidase (SMOX) and spermidine (B129725)/spermine N1-acetyltransferase (SSAT) can lead to the production of toxic byproducts, including reactive oxygen species (ROS) and aldehydes, which contribute to cellular injury and inflammation. nih.govnih.gov This increase in catabolic activity is observed in response to various injuries and inflammatory conditions, which are themselves risk factors for diseases like cancer. nih.gov

While the broader implications of altered polyamine metabolism are well-documented, the specific roles of downstream metabolites such as N(1)-(gamma-Glutamyl)spermine in these disease phenotypes are an area of ongoing investigation. The formation of such gamma-glutamyl derivatives points to the activity of transglutaminases, enzymes that are themselves implicated in various pathologies. nih.govnih.gov

Cancer Models (in vitro and animal studies)

Dysregulation of Polyamine Metabolism in Tumor Progression

A hallmark of many cancers is the dysregulation of polyamine metabolism, which is intricately linked to tumor progression. nih.gov Cancer cells often exhibit elevated levels of polyamines, which are necessary to sustain their high rates of proliferation. nih.govnih.gov This increase is frequently driven by the overexpression of oncogenes, most notably MYC, which transcriptionally activates ODC, the initial enzyme in the polyamine biosynthetic pathway. nih.gov This direct link between oncogenic signaling and polyamine synthesis underscores the critical role of these molecules in supporting cancer cell growth. nih.gov

In addition to increased synthesis, alterations in polyamine catabolism are also observed in cancer models. Enzymes such as SSAT and SMOX are often upregulated in response to inflammation, a condition frequently associated with an increased risk of cancer. nih.gov The catabolic activity of these enzymes, while serving to regulate polyamine levels, also generates byproducts like hydrogen peroxide and reactive aldehydes that can cause DNA damage and contribute to carcinogenesis. nih.govscispace.com For example, in colorectal cancer models, the bacterial enterotoxin from Bacteroides fragilis can activate SMOX, leading to increased inflammation and tissue injury. nih.gov

While the focus has often been on the core polyamines (putrescine, spermidine, and spermine), the broader metabolic pathways, including the formation of derivatives like this compound, represent an important aspect of this dysregulation.

Effects of Polyamine Analogs on Cancer Cell Proliferation and Metastasis

Given the reliance of cancer cells on elevated polyamine levels, the polyamine metabolic pathway has become a rational target for therapeutic intervention. nih.gov The use of polyamine analogs, which can interfere with normal polyamine function, has been explored in various in vitro and animal cancer models. These analogs can induce the expression of catabolic enzymes like SSAT, leading to a depletion of intracellular polyamine pools. nih.govsemanticscholar.org

Depletion of polyamines through the action of these analogs or by direct overexpression of SSAT has been shown to significantly inhibit cancer cell proliferation, migration, and invasion in models of hepatocellular and colorectal carcinoma. nih.govnih.gov Overexpression of SSAT leads to a reduction in polyamine levels and can induce cell cycle arrest and apoptosis. nih.govsemanticscholar.org The efficacy of combining polyamine analogs with traditional chemotherapeutic agents has also been demonstrated, suggesting a synergistic anti-tumor effect. semanticscholar.org

The following table summarizes the effects of SSAT overexpression, often induced by polyamine analogs, on cancer cell behaviors in preclinical models.

| Cell Line | Cancer Type | Effect of SSAT Overexpression | Reference |

| SMMC7721, HepG2 | Hepatocellular Carcinoma | Inhibited cell proliferation, migration, and invasion | nih.gov |

| HCT116 | Colorectal Carcinoma | Inhibited cell proliferation, migration, and invasion | nih.gov |

| Bel7402 | Hepatocellular Carcinoma | Knockdown of SSAT promoted cell proliferation, migration, and invasion | nih.gov |

| HT-29 | Colorectal Carcinoma | Knockdown of SSAT promoted cell proliferation, migration, and invasion | semanticscholar.org |

Modulation of Cancer-Driving Cellular Pathways (e.g., AKT/β-catenin signaling)

The anti-tumor effects of polyamine depletion are mediated through the modulation of key cancer-driving cellular pathways. One of the critical pathways affected is the AKT/β-catenin signaling axis. nih.gov In hepatocellular and colorectal carcinoma cell models, the depletion of polyamines through SSAT overexpression has been shown to significantly suppress the phosphorylation of AKT (p-AKT) and Glycogen Synthase Kinase 3β (p-GSK3β), leading to a reduction in nuclear β-catenin. nih.govnih.gov

The AKT pathway is a central regulator of cell survival, growth, and proliferation. nih.gov By inhibiting AKT activity, polyamine depletion can effectively halt these processes. GSK3β, a downstream target of AKT, is a key component of the Wnt/β-catenin signaling pathway. nih.gov Phosphorylation by AKT inactivates GSK3β, leading to the stabilization and nuclear translocation of β-catenin, which then acts as a transcription factor to promote the expression of genes involved in cell proliferation and invasion. nih.gov By reducing p-AKT and p-GSK3β levels, SSAT-mediated polyamine depletion prevents β-catenin accumulation in the nucleus, thereby inhibiting its oncogenic functions. nih.govnih.gov

Conversely, knockdown of SSAT in cancer cells with high endogenous expression of the enzyme leads to an increase in p-AKT, p-GSK3β, and nuclear β-catenin, promoting cell proliferation and metastasis. nih.gov These findings highlight the intricate link between polyamine metabolism and major oncogenic signaling pathways.

Neurodegenerative Disorder Models (in vitro and animal studies)

Role of Transglutaminase Activity and Gamma-Glutamylamine Derivatives in Pathogenesis (e.g., Huntington's Disease)

In the context of neurodegenerative disorders, particularly Huntington's Disease (HD), there is compelling evidence for the involvement of transglutaminase (TGase) activity and the subsequent formation of gamma-glutamylamine derivatives. nih.govnih.gov TGases are enzymes that catalyze the formation of isopeptide bonds between glutamine residues and primary amines, including the ε-amino group of lysine (B10760008) residues in proteins and polyamines. nih.govnih.gov

In HD models and patient samples, there is an observed increase in TGase activity in affected brain regions. nih.gov This heightened enzymatic activity leads to the formation of both γ-glutamyl-ε-lysine cross-links within and between proteins, as well as the covalent attachment of polyamines to proteins, forming γ-glutamylpolyamine residues. nih.govnih.gov The protein huntingtin, which is mutated in HD, is a substrate for TGases. mdpi.com

When these modified proteins undergo proteolysis, the resulting γ-glutamylamine derivatives are released as free molecules. nih.govnih.gov Studies have shown that the levels of several γ-glutamylamines, including γ-glutamylspermidine, are significantly elevated in the cerebrospinal fluid (CSF) of HD patients. nih.gov This suggests that these molecules can serve as biomarkers for in situ TGase activity in the brain. nih.govnih.gov The accumulation of these derivatives is hypothesized to contribute to the pathogenesis of neurodegenerative diseases, potentially through mechanisms that are still being elucidated. nih.gov

The following table shows the concentrations of various γ-glutamylamines found in the cerebrospinal fluid of control subjects and patients with Huntington's Disease.

| Compound | Control CSF (nM) | Huntington's Disease CSF (nM) | Fold Increase | Reference |

| γ-glutamyl-ε-lysine | ~150 | - | ~1.4 | nih.govnih.gov |

| γ-glutamylspermidine | ~670 | - | ~1.6 | nih.gov |

| γ-glutamylputrescine | ~40 | - | ~1.7 | nih.gov |

| bis-γ-glutamylputrescine | ~240 | - | ~1.4 | nih.gov |

These findings underscore the importance of TGase-catalyzed protein modifications and the resulting γ-glutamylamine products in the molecular pathology of neurodegenerative disorders like Huntington's Disease. nih.govnih.gov

Impact on Protein Aggregation and Amyloid Fibril Formation

The formation of insoluble protein aggregates is a hallmark of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. nih.govmdpi.com The enzyme transglutaminase 2 (TG2) is strongly implicated in the pathogenesis of these conditions by promoting the cross-linking of disease-specific proteins into stable, insoluble aggregates. nih.govimrpress.com

TG2 catalyzes the formation of ε-(γ-glutamyl)lysine isopeptide bonds and can also covalently attach polyamines to proteins. oup.com This process can incorporate spermine into amyloidogenic proteins like amyloid-beta (Aβ) and tau, forming this compound linkages within the protein structure. nih.govnih.gov Studies have shown that TG2 activity is upregulated in affected brain regions in neurodegenerative disorders. oup.com The enzyme can act on key pathological proteins:

Amyloid-beta (Aβ): TG2 can cross-link Aβ monomers, facilitating the formation of oligomers and insoluble fibrils that are resistant to degradation. nih.govnih.gov

Tau: In Alzheimer's disease, TG2 is known to cross-link tau protein, contributing to the formation of pathological paired helical filaments. mdpi.com

α-Synuclein and Huntingtin: These proteins, associated with Parkinson's and Huntington's disease respectively, are also substrates for TG2, and their cross-linking contributes to the formation of Lewy bodies and nuclear inclusions. mdpi.comoup.com

Furthermore, the precursor polyamines themselves have been shown to directly influence the aggregation process. In vitro studies have demonstrated that polyamines such as spermine and spermidine can interact with Aβ peptides, promoting their fibrillation and modulating the aggregation pathways. nih.govresearchgate.net This interaction creates a favorable environment for the subsequent covalent cross-linking by transglutaminases, thereby stabilizing the amyloid structures. The incorporation of spermine into these aggregates via a γ-glutamyl linkage is thought to contribute to the insolubility and protease resistance of the resulting amyloid plaques. nih.govimrpress.com

Ocular Disease Models (animal studies)

Research into the role of polyamines in ocular diseases has revealed protective functions, particularly in models of glaucoma and retinal stress. While direct studies on this compound are limited, extensive research on its precursor, spermidine, provides a strong basis for understanding the role of this metabolic pathway in ocular health.

Animal models are critical for understanding diseases like glaucoma, which is characterized by the progressive degeneration of retinal ganglion cells (RGCs). arvojournals.org A key model for normal-tension glaucoma (NTG) involves mice with a targeted deletion of the excitatory amino acid carrier 1 (EAAC1) gene. nih.gov These EAAC1 knockout (KO) mice spontaneously develop RGC loss and optic nerve degeneration without elevated intraocular pressure (IOP), mimicking the human NTG condition. arvojournals.orgnih.gov

In this model, the administration of the polyamine spermidine has been shown to confer significant neuroprotection. arvojournals.org Studies found that oral administration of spermidine to EAAC1 KO mice ameliorated retinal degeneration and preserved visual function. arvojournals.orgresearchgate.net Histopathological analysis confirmed that spermidine treatment led to a significantly higher number of surviving cells in the ganglion cell layer compared to untreated control animals. researchgate.netnih.gov This protective effect was achieved independently of IOP, pointing towards a direct neuroprotective mechanism on the retinal neurons. arvojournals.org

One of the primary mechanisms underlying the neuroprotective effects of polyamines in the retina is their ability to counteract oxidative stress. arvojournals.orgnih.gov The EAAC1 KO mouse model of glaucoma is characterized by increased levels of oxidative stress in the retina. arvojournals.org

Research has demonstrated that spermidine administration significantly reduces markers of oxidative damage in the retinas of these mice. Specifically, treatment with spermidine suppressed the accumulation of 4-hydroxy-2-nonenal (4-HNE), a toxic product of lipid peroxidation. arvojournals.org This reduction in oxidative stress markers strongly suggests that spermidine alleviates the glaucoma-like phenotype by acting as an antioxidant, thereby protecting retinal cells from damage and death. arvojournals.orgresearchgate.net

| Model | Compound Administered | Key Findings | Proposed Mechanism | References |

|---|---|---|---|---|

| EAAC1 Knockout Mouse (Normal Tension Glaucoma Model) | Spermidine | Ameliorated retinal degeneration; Improved visual function; Increased survival of retinal ganglion cells (RGCs). | Direct neuroprotection, independent of intraocular pressure. | arvojournals.orgresearchgate.netnih.gov |

| EAAC1 Knockout Mouse (Ocular Oxidative Stress) | Spermidine | Reduced retinal levels of 4-hydroxy-2-nonenal (4-HNE), a marker of oxidative stress. | Antioxidant activity, protecting retinal cells from oxidative damage. | arvojournals.org |

Metabolic Disorders (animal studies)

The metabolism of polyamines is intricately linked to cellular energy and fat metabolism. Studies using animal models with genetically altered polyamine metabolism have uncovered significant roles in insulin (B600854) resistance and oxidative stress associated with metabolic disorders.

The enzyme spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting step in polyamine catabolism. nih.gov Its activity dictates the flux of polyamines through the degradation pathway. Animal models with genetic manipulation of SSAT have demonstrated a direct link between polyamine catabolism and fat metabolism.

Mice with a targeted disruption of the SSAT gene (SSAT-KO) exhibit altered metabolic profiles. While they maintain relatively normal tissue polyamine levels under standard conditions, these mice show signs of insulin resistance as they age. nih.gov In contrast, transgenic mice that overexpress SSAT display a distinctly lean phenotype with severely reduced white fat deposits. This suggests that increased polyamine catabolism promotes energy expenditure and prevents fat accumulation. nih.gov These findings indicate that the regulation of spermine levels by SSAT is a critical factor in maintaining metabolic homeostasis, and its disruption can contribute to insulin resistance and increased adiposity.

| Genetic Alteration | Model | Key Metabolic Phenotype | References |

|---|---|---|---|

| SSAT Gene Knockout (KO) | Mouse | Signs of insulin resistance upon aging; tendency to accumulate fat. | nih.gov |

| SSAT Overexpression | Transgenic Mouse | Lean phenotype; severely reduced white adipose tissue; resistance to fat accumulation. | nih.gov |

While polyamines can have antioxidant effects, their catabolism is a significant source of cellular oxidative stress. The breakdown of spermine and spermidine is catalyzed by two primary pathways, both of which generate reactive oxygen species (ROS). nih.gov

SSAT/PAOX Pathway: Spermine is first acetylated by SSAT to N1-acetylspermine, which is then oxidized by N1-acetylpolyamine oxidase (PAOX). This reaction produces spermidine, hydrogen peroxide (H2O2), and 3-acetamidopropanal. nih.gov

SMOX Pathway: Spermine can be directly oxidized by spermine oxidase (SMOX) to produce spermidine, H2O2, and the reactive aldehyde, 3-aminopropanal. nih.govresearchgate.net

In models where polyamine catabolism is dysregulated, such as through the overexpression of SMOX or SSAT, the increased enzymatic activity leads to an overproduction of H2O2 and toxic aldehydes. semanticscholar.org This resulting oxidative stress can cause damage to DNA, proteins, and lipids, contributing to the pathology of various diseases. nih.govresearchgate.net Therefore, while necessary for homeostasis, the catabolic pathways that regulate the levels of this compound's precursor can also be a potent source of cellular damage when dysregulated.

Immunomodulation in Preclinical Contexts

Influence on Macrophage Activation and Proinflammatory Cytokine Synthesis

Preclinical studies have established spermine as a significant negative regulator of macrophage activation sigmaaldrich.comnih.gov. In various in vitro models, spermine has demonstrated a potent ability to suppress the innate immune response. When added to cultures of human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS), spermine effectively curtails the synthesis of key proinflammatory cytokines, including Tumor Necrosis Factor (TNF), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) nih.govnih.gov. This inhibitory effect on cytokine production is a crucial mechanism for restraining the inflammatory cascade nih.gov.

Further research in preclinical models indicates that spermine's influence extends to inhibiting macrophage pyroptosis, a form of programmed cell death that is inherently inflammatory nih.gov. In models of acute liver injury, spermine has been shown to inhibit the pro-inflammatory M1 polarization of resident macrophages (Kupffer cells) while promoting the anti-inflammatory M2 phenotype frontiersin.org. This shift in macrophage polarization contributes to the attenuation of inflammation. The mechanism of spermine-mediated cytokine suppression has been identified as posttranscriptional nih.govnih.gov.

Table 1: Effects of Spermine on Proinflammatory Cytokine Synthesis in Macrophages/Monocytes

| Cytokine | Effect of Spermine | Preclinical Model |

|---|---|---|

| Tumor Necrosis Factor (TNF) | Inhibition | LPS-stimulated human mononuclear cells |

| Interleukin-1 (IL-1) | Inhibition | LPS-stimulated human mononuclear cells |

| Interleukin-6 (IL-6) | Inhibition | LPS-stimulated human mononuclear cells |

| MIP-1α | Inhibition | LPS-stimulated human mononuclear cells |

Effects on T-cell Function and Immunosuppression

The role of polyamines in T-cell function is complex, with evidence suggesting they are necessary for lymphocyte activation and proliferation while also being implicated in immunosuppressive pathways nih.govnih.gov. The formation of this compound has been identified in human lymphocytes following mitogen treatment, a process mediated by transglutaminases during lymphocyte activation nih.gov. This suggests that the covalent modification of spermine is an integral part of the T-cell activation program.

Ex vivo studies using human T-cells have shown that spermine can exert a broad immunosuppressive effect. In a dose-dependent manner, spermine was found to downregulate the production of a wide array of cytokines, including IL-2, IL-4, TNF-α, and Interferon-gamma (INF-γ) nih.gov. This general suppression of cytokine release points to a role in dampening T-cell effector functions nih.gov.

In the context of the tumor microenvironment, polyamines are understood to contribute to an immunosuppressive landscape. They can be utilized by suppressive myeloid cells to dampen cytotoxic T-cell functions nih.govresearchgate.net. The nuanced role of polyamines is further highlighted by findings that their depletion can enhance anti-tumor immunity by increasing T-cell infiltration and promoting a pro-inflammatory macrophage phenotype mdpi.com. This indicates that while essential for initial T-cell activation, high levels of polyamines in certain microenvironments can lead to immunosuppression.

Table 2: Effects of Spermine on Cytokine Release from T-lymphocytes

| Cytokine | Effect of Spermine |

|---|---|

| IL-2 | Downregulation |

| IL-4 | Downregulation |

| IL-9 | Downregulation |

| IL-13 | Downregulation |

| IL-17A | Downregulation |

| IL-17F | Downregulation |

| IL-22 | Downregulation |

| INF-γ | Downregulation |

Analytical Research Methodologies and Techniques

Chromatographic Methods for Detection and Quantification of N(1)-(gamma-Glutamyl)spermine and Related Polyamines

Chromatography stands as a primary tool for the separation and analysis of this compound and associated polyamines. Its ability to resolve individual compounds from intricate biological mixtures is fundamental to accurate measurement.

High-Performance Liquid Chromatography (HPLC) with Derivatization (e.g., Dansyl Chloride)

Table 1: HPLC Derivatization Agents for Polyamine Analysis

| Derivatizing Agent | Detection Method | Advantages |

|---|---|---|

| Dansyl Chloride | Fluorescence | High sensitivity, stable derivatives mdpi.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Polyamine Conjugates

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful alternative for the analysis of polyamine conjugates. nih.gov This method combines the high separation efficiency of gas chromatography with the precise mass identification capabilities of mass spectrometry. Prior to analysis, polyamines must be derivatized to increase their volatility. nih.govmdpi.com Common derivatizing agents include ethylchloroformate and trifluoroacetylation reagents. nih.gov The derivatized compounds are then separated by GC and identified by their characteristic mass spectra, allowing for unambiguous identification and quantification. nih.gov

Sample Preparation and Handling for Biological Matrices in Research (e.g., serum, tissues, cell cultures, biological fluids)

The accuracy of this compound analysis heavily relies on appropriate sample preparation to remove interfering substances and preserve the integrity of the analyte. nih.govbiotage.com

Deproteinization: For biological fluids like serum and tissue homogenates, the initial step is often the removal of proteins, which can interfere with the analysis. mdpi.comnih.gov This is typically achieved by precipitation with acids such as perchloric acid or trichloroacetic acid, followed by centrifugation. mdpi.com

Extraction: After deproteinization, the supernatant containing the polyamines can be further purified. Solid-phase extraction (SPE) is a common technique used to isolate and concentrate polyamines from the sample matrix. nih.gov

Handling: Throughout the preparation process, it is crucial to maintain samples at low temperatures to minimize enzymatic degradation of polyamines. researchgate.net

Enzymatic Assays for Synthetase and Oxidase Activity Measurement

Enzymatic assays are essential for studying the metabolic enzymes involved in the synthesis and degradation of this compound.

Synthetase Activity: The activity of γ-glutamylpolyamine synthetase, the enzyme responsible for the formation of this compound, can be determined by measuring the rate of product formation. mdpi.com This often involves incubating the enzyme with its substrates (spermine and glutamine) and then quantifying the this compound produced using chromatographic methods like LC-MS. mdpi.combiorxiv.org

Oxidase Activity: The activity of polyamine oxidases that may catabolize this compound can be assessed by monitoring the consumption of the substrate or the appearance of a product, such as hydrogen peroxide. researchgate.net

Proteolytic Digestion and Chromatographic Identification of Protein-Bound Gamma-Glutamylamines

A portion of cellular this compound can be covalently attached to proteins. To analyze these protein-bound forms, the protein must first be broken down into smaller peptides.

Proteolytic Digestion: This is typically achieved by incubating the protein sample with one or more proteases, such as trypsin. nih.govnih.govpromega.de The choice of protease and digestion conditions are critical for achieving complete and reproducible digestion. nih.govnih.gov

Chromatographic Identification: Following digestion, the resulting peptide mixture, which includes the released γ-glutamyl-polyamine adducts, is analyzed by liquid chromatography, often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This allows for the identification of the specific peptides (and thus proteins) that were modified with this compound.

Table 2: Common Proteases for Protein Digestion

| Protease | Cleavage Site |

|---|---|

| Trypsin | C-terminal side of Lysine (B10760008) (K) and Arginine (R) residues promega.de |

Research Challenges and Future Academic Directions

Elucidating Specificity of N(1)-(gamma-Glutamyl)spermine Functions in Diverse Biological Systems

A primary challenge is to move beyond a general understanding of gamma-glutamylation and define the specific functions of this compound in various organisms and cell types. Polyamines like spermine (B22157) are ubiquitous and essential for processes such as cell growth, differentiation, and apoptosis. researchgate.netmdpi.comresearchgate.net The addition of a gamma-glutamyl moiety suggests a layer of functional specificity that remains largely unexplored.

Future research must aim to answer critical questions: Does this compound formation serve as a mechanism for spermine storage or detoxification? Or does the conjugate itself possess unique biological activities distinct from free spermine? In plants, for example, polyamines are crucial for development and stress responses. Investigating the prevalence and function of this compound in various plant species under different environmental conditions could reveal specialized roles in agriculture and ecology. Similarly, in mammalian systems, its presence in specific tissues or disease states needs to be systematically mapped to understand its physiological relevance.

Identifying Novel Metabolic Pathways and Intermediates Related to Gamma-Glutamylation

The known metabolic pathway for this compound involves its synthesis from spermine and glutamate (B1630785), catalyzed by transglutaminases. nih.govresearchgate.net However, the complete metabolic network surrounding this compound is likely more complex. A significant research goal is to identify novel metabolic pathways and intermediates. For instance, the degradation of this compound is not well characterized. Enzymes that specifically cleave the gamma-glutamyl linkage, and the resulting metabolic fates of the products, are yet to be fully identified.

In bacteria, gamma-glutamylation is a key step in polyamine catabolism, allowing them to be used as alternative nitrogen sources. nih.gov Exploring whether similar complete catabolic pathways exist in eukaryotes for this compound could reveal new roles in nutrient sensing and metabolic homeostasis. Advanced metabolomic approaches, coupled with isotope tracing, will be instrumental in mapping these pathways and discovering previously unknown intermediates.

Advanced Characterization of Enzyme Substrate Specificity and Catalytic Mechanisms

The formation of this compound is catalyzed by transglutaminases (TGs), a family of enzymes known for their role in protein cross-linking. researchgate.netresearchgate.net A key challenge is to understand the specificity of different TG isozymes for spermine and other polyamines. While it is known that polyamines can serve as substrates, the kinetic parameters and substrate preferences among different TGs are not well defined. nih.gov For example, tissue transglutaminase (TG2) can incorporate spermine into proteins, but its efficiency relative to other amine substrates needs detailed characterization. nih.govnih.gov

Future studies should focus on:

Determining kinetic constants (K_m and k_cat) of various TG isozymes for spermine.

Solving crystal structures of TGs in complex with spermine to reveal the molecular basis of substrate recognition.

Identifying and characterizing enzymes responsible for the reverse reaction , i.e., the deglutamylation of this compound.

This detailed biochemical understanding is crucial for developing specific inhibitors or activators to modulate the levels of this compound for research and therapeutic purposes.

Understanding Complex Regulatory Networks Governing Gamma-Glutamylation and Degradation

The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. mdpi.comnih.gov The gamma-glutamylation of spermine adds another layer to this regulatory network. A major future direction is to elucidate how the formation and degradation of this compound are controlled.

This involves investigating how various cellular signals, such as growth factors, stress stimuli, or changes in metabolic status, impact the activity of the enzymes involved. For example, the expression and activity of spermidine (B129725)/spermine N(1)-acetyltransferase (SSAT), a key enzyme in polyamine catabolism, are highly inducible by numerous stimuli. nih.gov Research is needed to determine if the transglutaminases responsible for spermine glutamylation are similarly regulated. Understanding these networks will provide insight into how cells maintain polyamine homeostasis and respond to physiological and pathological cues.

Development of More Specific and Sensitive Research Probes and Tools

A significant barrier to progress in the field is the lack of specific and sensitive tools for the detection and quantification of this compound. Current methods often rely on chromatography techniques that can be complex and may lack the sensitivity required for detecting low-abundance species in biological samples. mdpi.com

The development of novel research tools is a critical priority. This could include:

Monoclonal Antibodies: Generating high-affinity monoclonal antibodies specific for the gamma-glutamyl-spermine structure would enable the development of ELISAs and immunohistochemical probes.

Fluorescent Probes: Designing small-molecule fluorescent probes that selectively bind to this compound would allow for real-time imaging and quantification in living cells. encyclopedia.pub

Genetically Encoded Sensors: Engineering biosensors, potentially based on fluorescent proteins, that change their conformation and optical properties upon binding to this compound.

These tools would revolutionize the ability to study the subcellular localization, dynamics, and function of this compound.

Deeper Exploration of Roles in Cellular Stress Responses and Homeostasis

Polyamines are fundamentally linked to cellular stress responses and the maintenance of homeostasis. mdpi.comnih.gov They are known to protect against oxidative damage and are involved in regulating autophagy. mdpi.comnih.gov An important avenue for future research is to determine the specific role of this compound in these processes.

Gamma-glutamylation could be a mechanism to modulate the cellular response to stress. For instance, the synthesis of this compound might be upregulated during oxidative stress to either sequester spermine or to produce a conjugate with direct antioxidant properties. The gamma-glutamyl moiety is also a key component of the major intracellular antioxidant, glutathione (B108866). mdpi.com Investigating the interplay between this compound levels, glutathione metabolism, and cellular redox status is a promising research direction. researcher.lifenih.gov Studies using models of oxidative stress, such as exposure to hydrogen peroxide or ischemia-reperfusion injury, could clarify its role in cytoprotection. semanticscholar.orgnih.gov

Expanding Preclinical Models to Diverse Pathological Contexts for Mechanistic Insight

While the precise roles of this compound in disease are still emerging, altered polyamine metabolism is a hallmark of many pathological conditions, including cancer and neurodegenerative diseases. nih.govnih.gov A crucial future direction is to expand the use of preclinical models to investigate the function of this compound in these contexts.

This requires the development and characterization of animal models, such as transgenic mice with altered expression of the enzymes that synthesize or degrade this compound. nih.gov These models would be invaluable for studying the long-term consequences of dysregulated gamma-glutamylation of spermine. For example, in the context of neurodegenerative diseases like Parkinson's or Huntington's disease, where polyamine levels are known to be disrupted, these models could help determine if this compound contributes to disease progression or represents a protective mechanism. nih.gov

Table of Key Research Areas and Methodologies

| Research Area | Key Questions | Potential Methodologies |

| Functional Specificity | What are the unique biological roles of this compound compared to free spermine in different organisms? | Comparative metabolomics, genetic knockout/overexpression studies in model organisms (e.g., yeast, Arabidopsis, C. elegans), cell-based functional assays. |

| Metabolic Pathways | What are the complete synthesis and degradation pathways? Are there undiscovered intermediates? | Stable isotope tracing (e.g., ¹³C, ¹⁵N), high-resolution mass spectrometry, enzymatic assays with purified proteins. |

| Enzyme Mechanisms | What determines the substrate specificity of transglutaminases for spermine? What enzymes reverse the reaction? | X-ray crystallography, cryo-electron microscopy, enzyme kinetics, site-directed mutagenesis. |

| Regulatory Networks | How is the formation and breakdown of this compound regulated by cellular signals? | Transcriptomics (RNA-seq), proteomics, phosphoproteomics, promoter-reporter assays, analysis of transcription factor binding sites. |

| Tool Development | How can we specifically and sensitively detect and visualize this compound? | Hybridoma technology for antibody production, rational design of fluorescent probes, development of genetically encoded biosensors. |

| Stress Response | Is this compound involved in protecting cells from oxidative stress, ER stress, or other insults? | Cellular models of stress (e.g., H₂O₂ treatment), measurement of reactive oxygen species (ROS), apoptosis assays (e.g., caspase activity), autophagy flux analysis. |

| Preclinical Models | What is the role of this compound in cancer, neurodegeneration, and other diseases? | Development of transgenic and knockout animal models, use of disease-specific animal models (e.g., neurotoxin-induced Parkinson's models), longitudinal studies of disease progression. |

Integration of Omics Data for Systems-Level Understanding of Polyamine Metabolome

A systems-level understanding of the polyamine metabolome, including the roles of modified polyamines like this compound, requires a holistic approach that moves beyond the study of individual components. The integration of multiple high-throughput "omics" datasets provides a powerful framework for elucidating the complex regulatory networks that govern polyamine homeostasis and function. nih.gov This strategy involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of metabolic pathways, their regulation, and their impact on cellular physiology and pathology. nih.govfrontiersin.org

The rationale for this integrative approach is that each omics layer provides a different, complementary view of the biological state.

Genomics can identify the genetic blueprint, including genes for polyamine biosynthetic and catabolic enzymes.

Transcriptomics (e.g., via RNA-sequencing) quantifies the expression of these genes, indicating which pathways are transcriptionally active. nih.gov

Proteomics measures the abundance of the actual enzymatic proteins that carry out the metabolic conversions.

Metabolomics directly quantifies the levels of metabolites, including polyamine precursors (e.g., ornithine, arginine), the polyamines themselves (spermine, spermidine), and their derivatives like this compound, reflecting the ultimate output of the metabolic network. nih.gov

Recent multi-omics studies, particularly in the context of cancer, have demonstrated the utility of this approach. By integrating transcriptomic and metabolomic data from diseases like pancreatic and hepatocellular carcinoma, researchers have identified key regulatory genes and polyamine metabolism-related signatures that have prognostic value. frontiersin.orgnih.govresearchgate.net These studies provide a blueprint for how to investigate the roles of less-characterized metabolites within the polyamine network.

For a compound such as this compound, an integrated omics approach is essential to understand its context. This metabolite is formed when spermine serves as a substrate for transglutaminase enzymes, which catalyze the formation of a gamma-glutamyl link from a glutamine residue of a protein to the primary amine group of spermine. nih.gov A systems-level investigation would therefore integrate data on the expression of transglutaminase genes, the abundance of the enzymes, and the cellular concentrations of the substrates (spermine, protein-bound glutamine) and the product, this compound.

By correlating these datasets, researchers can build predictive models of when and where this compound is synthesized. For example, integrating transcriptomics with metabolomics could reveal a strong positive correlation between the expression of a specific transglutaminase isozyme (e.g., TGM2) and the abundance of this compound under conditions of cellular stress or in specific disease states. This would provide strong evidence for the enzyme responsible for its formation and the physiological conditions that promote it. nih.gov Such an approach allows for the functional annotation of the polyamine metabolome, moving from a simple catalogue of molecules to a dynamic understanding of metabolic flux and regulation.

Data Tables

Table 1: Omics Layers for Polyamine Metabolome Analysis This table outlines the different omics technologies and the specific type of information they contribute to a systems-level view of the polyamine pathway, with a focus on elucidating the role of this compound.

| Omics Layer | Technology Examples | Data Generated | Relevance to this compound |

| Genomics | DNA Sequencing, GWAS | Gene variants, copy number variations in polyamine-related genes (e.g., TGM family). | Identifies genetic predispositions that may alter transglutaminase activity or spermine availability. |

| Transcriptomics | RNA-Seq, Microarrays | mRNA expression levels of enzymes in polyamine metabolism and transglutaminases. | Quantifies the transcriptional regulation of the enzymes potentially responsible for its synthesis. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Abundance of metabolic enzymes, transglutaminases, and substrate proteins. | Measures the protein levels of key enzymes and identifies potential protein targets of glutamylation. |

| Metabolomics | Mass Spectrometry (LC-MS), NMR | Absolute or relative concentrations of spermine, glutamate, and this compound. | Directly detects and quantifies the compound and correlates it with its metabolic precursors. |

Table 2: Illustrative Example of Integrated Omics Data This conceptual table illustrates how data from different omics platforms could be integrated to generate hypotheses about the regulation of this compound in a hypothetical disease state compared to a normal control.

| Analyte | Omics Layer | Control Condition (Relative Value) | Disease Condition (Relative Value) | Integrated Interpretation |

| TGM2 Gene Expression | Transcriptomics | 1.0 | 4.5 | Upregulation of a key transglutaminase gene in the disease state. |

| Transglutaminase 2 Protein | Proteomics | 1.0 | 3.8 | Increased abundance of the enzyme, consistent with gene expression data. |

| Spermine | Metabolomics | 1.0 | 1.2 | Slight increase or stable levels of the polyamine substrate. |

| This compound | Metabolomics | 1.0 | 8.2 | Significant accumulation of the modified polyamine. |

| Overall Finding | Multi-Omics Integration | - | - | The accumulation of this compound in the disease state is strongly correlated with the increased expression and abundance of Transglutaminase 2, suggesting this enzyme drives its formation. |

Q & A

Q. How can researchers detect and quantify N(1)-(γ-Glutamyl)spermine in biological samples?

Methodological Answer:

- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) is the gold standard for detecting and quantifying modified polyamines like N(1)-(γ-Glutamyl)spermine. Ensure proper sample preparation, including derivatization to enhance ionization efficiency.

- Adduct Management: Co-matrix additives like spermine can improve resolution but may also form adducts with analytes. Optimize matrix composition (e.g., THAP-spermine ratios) to minimize interference .

- Validation: Use isotope-labeled internal standards (e.g., ¹⁵N-spermine derivatives) to account for matrix effects and improve quantification accuracy.

Q. What enzymatic pathways are involved in the synthesis of N(1)-(γ-Glutamyl)spermine?

Methodological Answer:

- Transglutaminase Activity: Transglutaminases catalyze the covalent linkage of γ-glutamyl groups to primary amines like spermine. Assay conditions (pH, Ca²⁺ concentration) must be optimized to favor this reaction over competing substrates (e.g., lysine residues) .

- Substrate Specificity: Use purified transglutaminase isoforms (e.g., TG2) and competitive inhibitors to confirm specificity for spermine. Monitor reaction kinetics via fluorometric assays or LC-MS-based metabolomics .

Q. How does N(1)-(γ-Glutamyl)spermine interact with cellular membranes compared to unmodified spermine?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers mimicking eukaryotic membranes to measure binding affinities. Compare unmodified spermine and its γ-glutamyl derivative under varying ionic strengths .

- Fluorescence Polarization: Label spermine derivatives with fluorophores to assess membrane permeability and intracellular distribution in live-cell imaging studies .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in N(1)-(γ-Glutamyl)spermine’s role in apoptosis across different cell lines?

Methodological Answer:

- Multivariate Data Analysis: Combine transcriptomics (RNA-seq) with metabolic profiling (NMR or LC-MS) to identify cell line-specific polyamine catabolism pathways. Use PCA or OPLS-DA to correlate γ-glutamyl-spermine levels with apoptotic markers like caspase-3 activation .

- CRISPR-Cas9 Knockouts: Target SAT1 (spermidine/spermine N¹-acetyltransferase) or SMOX (spermine oxidase) to dissect their roles in modulating γ-glutamyl-spermine’s effects .

Q. How does N(1)-(γ-Glutamyl)spermine influence DNA-protein interactions differently from spermine?

Methodological Answer:

- Electrophoretic Mobility Shift Assay (EMSA): Compare the ability of spermine and its γ-glutamyl derivative to stabilize DNA-protein complexes (e.g., transcription factors). Vary spermine concentrations (0.5–50 µM) to assess sequence-specific inhibition .

- Crosslinking Studies: Use DZQ (2,5-diaziridinyl-1,4-benzoquinone) to evaluate how γ-glutamyl modification alters spermine’s capacity to induce DNA conformational changes. Monitor crosslink efficiency via PAGE under low-counterion conditions .

Q. What mechanisms explain the dual role of N(1)-(γ-Glutamyl)spermine in promoting oxidative stress and antioxidant responses?

Methodological Answer:

- Redox Profiling: Measure H₂O₂ and 3-aminopropanal (byproducts of SMOX activity) using Amplex Red assays and HPLC. Correlate with γ-glutamyl-spermine levels in cells overexpressing SAT1 .

- Antioxidant Gene Expression: Perform qRT-PCR on NRF2 targets (e.g., HO-1, GCLC) in cells treated with γ-glutamyl-spermine. Use siRNA knockdowns to confirm pathway dependencies .

Q. How can researchers address variability in γ-glutamyl-spermine’s metabolic stability across in vitro and in vivo models?

Methodological Answer:

- Stable Isotope Tracing: Administer ¹³C-labeled γ-glutamyl-spermine to track its conversion into spermidine or acetylated derivatives in organoids or murine models. Compare turnover rates using kinetic modeling .

- Microdialysis: Implant probes in the blood-retinal barrier (BRB) or brain to measure real-time elimination kinetics. Normalize data to endogenous polyamine pools .

Data Interpretation and Contradiction Management

Q. Why do studies report conflicting effects of γ-glutamyl-spermine on mitochondrial respiration?

Methodological Answer:

- Context-Dependent Effects: Replicate experiments under varying oxygen tensions (normoxia vs. hypoxia) and nutrient conditions. Use Seahorse assays to quantify OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) .